(5-(Furan-2-yl)isoxazol-3-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone
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Description
(5-(Furan-2-yl)isoxazol-3-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H19N3O4S and its molecular weight is 397.45. The purity is usually 95%.
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Biological Activity
The compound (5-(Furan-2-yl)isoxazol-3-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is C17H16N2O3S with a molecular weight of approximately 328.4 g/mol. The structure features a combination of furan, isoxazole, thiophene, and piperazine moieties, which contribute to its unique chemical properties and biological activities.
The biological activity of this compound is believed to be mediated through various mechanisms:
- Receptor Interaction : The compound may act as an agonist or antagonist at specific receptors, influencing signal transduction pathways.
- Enzyme Modulation : It has been suggested that the compound could modulate the activity of certain enzymes involved in metabolic pathways.
Antimicrobial Activity
Research indicates that derivatives of isoxazole compounds often exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth effectively against various strains. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs have demonstrated potent activity against pathogens such as Staphylococcus aureus and Escherichia coli.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of compounds containing isoxazole and piperazine moieties. A related study synthesized several isoxazoline derivatives and evaluated their cytotoxicity against cancer cell lines. Notably, four compounds exhibited potent cytotoxic effects comparable to established anticancer agents like TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) . This suggests that our compound may also possess similar antitumor activities.
Tyrosinase Inhibition
Tyrosinase inhibitors are crucial in treating skin disorders such as hyperpigmentation. Research on furan-based compounds has shown promising results; for example, certain derivatives exhibited IC50 values as low as 0.0433 µM for tyrosinase inhibition . Given the presence of furan in our compound, it may also demonstrate significant inhibitory activity against tyrosinase.
Case Studies and Research Findings
- Cytotoxic Activity : A study investigated several isoxazoline derivatives for their cytotoxic effects on tumor cells. Among these, some derivatives showed significant activity, indicating that our compound may have similar potential .
- Enzyme Inhibition : In a comparative analysis of furan derivatives, compounds with specific substitutions demonstrated enhanced inhibition of tyrosinase compared to controls . This positions our compound as a candidate for further exploration in dermatological applications.
- Molecular Docking Studies : Computational studies have suggested that certain structural features of similar compounds allow them to effectively bind to active sites on target enzymes, enhancing their inhibitory action . This could be relevant for our compound's design and optimization for therapeutic use.
Data Summary Table
Properties
IUPAC Name |
[4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperazin-1-yl]-(2-thiophen-2-ylcyclopropyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c24-19(14-11-13(14)18-4-2-10-28-18)22-5-7-23(8-6-22)20(25)15-12-17(27-21-15)16-3-1-9-26-16/h1-4,9-10,12-14H,5-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXBJIRBZYSVIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC=CS3)C(=O)C4=NOC(=C4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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